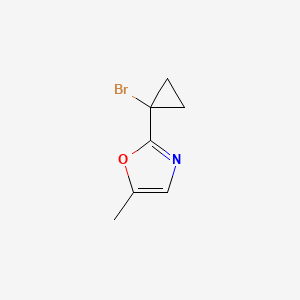![molecular formula C21H19ClN4O2 B8535622 3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid](/img/structure/B8535622.png)
3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid is a complex organic compound that features a triazole ring, a benzyl group, and a cyclobutanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid typically involves multiple steps. One common approach is the use of a one-pot multicomponent reaction. This method can involve the reaction of o-propargyl salicylaldehyde, β-keto compounds, ammonium acetate, and organic azides under specific conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to bind to the colchicine binding site of tubulin, inhibiting tubulin polymerization and inducing apoptosis in cancer cells . This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole ring and benzyl group but differ in other structural aspects.
1,2,3-triazolyl-1,4-dihydropyridine hybrids: These compounds combine the triazole ring with a dihydropyridine moiety and have shown various biological activities.
Uniqueness
The uniqueness of 3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid lies in its specific combination of functional groups and its ability to inhibit tubulin polymerization. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C21H19ClN4O2 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C21H19ClN4O2/c22-18-6-7-19(16(11-18)8-15-9-17(10-15)21(27)28)24-20-12-23-25-26(20)13-14-4-2-1-3-5-14/h1-8,11-12,17,24H,9-10,13H2,(H,27,28) |
InChI Key |
OQCIJXPBXWPKTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=CC2=C(C=CC(=C2)Cl)NC3=CN=NN3CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B8535540.png)





![4-p-Tolyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8535580.png)
![2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-oxazole-4-carboxylic acid](/img/structure/B8535586.png)


![1-[2-(4-Fluorophenyl)propan-2-yl]piperazine](/img/structure/B8535626.png)


![1h-Pyrazolo[4,3-c]pyridine,3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1-(phenylmethyl)-](/img/structure/B8535646.png)
